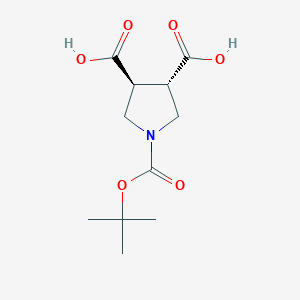
3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1249779-20-1 . It has a molecular weight of 224.69 and its IUPAC name is 3-amino-1-(3-chlorobenzyl)-2-pyrrolidinone . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13ClN2O/c12-9-3-1-2-8(6-9)7-14-5-4-10(13)11(14)15/h1-3,6,10H,4-5,7,13H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 224.69 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Fundamental Structural Subunit in Biological Molecules : Pyrrolidin-2-ones, such as 3-Amino-1-(3-chlorobenzyl)pyrrolidin-2-one, are essential components in many biological molecules, including heme and chlorophyll. They exhibit pronounced aromatic character due to extensive electron delocalization (Anderson & Liu, 2000).
Utility in Organic Synthesis : These compounds serve as valuable starting materials in organic synthesis, particularly as acceptors in conjugate addition reactions. This property has been exploited for the synthesis of various biologically active natural products (Alves, 2007).
Potential for Synthesis of Medicinal Molecules : The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones is of great importance in pharmaceuticals for creating new medicinal molecules with enhanced biological activity (Rubtsova et al., 2020).
Synthesis of Nootropic Compounds : Pyrrolidin-2-ones are also used as precursors in the synthesis of nootropic compounds like nebracetam, which highlights their significance in the development of cognitive enhancers (Alves, 2007).
Role in the Synthesis of Pyrrolizidines and Indolizidines : They are involved in multicomponent 1,3-dipolar cycloadditions, a methodology that facilitates the synthesis of pyrrolizidines and indolizidines, compounds found in various natural products (Nájera & Sansano, 2018).
Conducting Polymer Applications : Pyrrolidin-2-ones and their derivatives, such as polypyrroles, are known for forming electrically conducting films, which have applications in electronic devices (Anderson & Liu, 2000).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) .
Propriétés
IUPAC Name |
3-amino-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-1-2-8(6-9)7-14-5-4-10(13)11(14)15/h1-3,6,10H,4-5,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPCDJXBVYACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6332086.png)


![tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6332109.png)

![4-[4'-(Trifluoromethylthio)benzenesulfonyl]phenylamine; 98%](/img/structure/B6332123.png)

